molecular formula Br6IrNa2 B1512882 Sodium hexabromoiridate(IV)

Sodium hexabromoiridate(IV)

Cat. No.: B1512882
M. Wt: 717.6 g/mol
InChI Key: XUAIOVIZUXDJGC-UHFFFAOYSA-H
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Description

Overview of 5d Transition Metal Hexahalide Complexes in Fundamental Research

Hexahalide complexes of the 5d transition metals, which include elements from hafnium to mercury, are cornerstone subjects in inorganic chemistry. These complexes, with the general formula [MX6]n-, are instrumental in studying fundamental concepts such as electronic structure, magnetism, and ligand field theory. The large spin-orbit coupling characteristic of these heavy elements gives rise to complex electronic states and magnetic behaviors. aip.org Research on these complexes often involves spectroscopic techniques to probe their charge transfer bands, which are sensitive to factors like pressure and the nature of the halide ligand. aip.org The study of 4d and 5d transition metal hexahalogen complexes has been crucial for understanding their optical spectra. brandeis.edu

Significance of Iridium(IV) in Advanced Inorganic Chemistry and Materials Science Studies

Iridium, a member of the platinum group metals, is a very hard, brittle, silvery-white transition metal. wikipedia.org It is the second-densest naturally occurring metal and is highly resistant to corrosion, even at temperatures as high as 2,000 °C. wikipedia.org Iridium's common oxidation states in compounds are +3 and +4. samaterials.com

The Iridium(IV) ion (Ir⁴⁺) is of particular interest due to its d⁵ electron configuration, which in an octahedral field like that of a hexahalide complex, results in a low-spin t₂g⁵ configuration. testbook.com This electronic arrangement leads to interesting magnetic and spectroscopic properties. Iridium(IV) complexes have been investigated for their potential applications in various fields. For instance, iridium(IV) oxide (IrO₂) is a well-characterized and stable oxide used in coating anodes for industrial electrolysis. wikipedia.org The redox couple Ir(III)/Ir(IV) is a key feature in many catalytic cycles and electrochemical processes. soton.ac.ukosti.gov The stability of Iridium(IV) complexes can be influenced by the ligand environment, with certain ligands being particularly effective at stabilizing this higher oxidation state. osti.gov

Historical Development of Hexahaloiridate(IV) Complex Investigations

Research into hexahaloiridate(IV) complexes has a long history, forming a significant part of the broader study of iridium coordination chemistry. Early studies focused on the synthesis and basic characterization of these compounds. Over time, advancements in analytical techniques, such as X-ray crystallography and various spectroscopic methods, have allowed for more detailed investigations into their structure, bonding, and electronic properties. soton.ac.ukacs.org The study of the electronic spectra of complexes like hexachloroiridate(IV) has provided deep insights into ligand-to-metal charge transfer (LMCT) transitions. testbook.comacs.org These investigations have been fundamental to developing our understanding of the electronic structure of heavy transition metal complexes.

Contextualization of Sodium Hexabromoiridate(IV) within Contemporary Research Paradigms

Sodium hexabromoiridate(IV), with the chemical formula Na₂[IrBr₆], is a specific example of a hexahaloiridate(IV) complex. thomassci.com It serves as a valuable compound for both fundamental research and as a precursor in the synthesis of other iridium-containing materials. biosynth.comresearchgate.net For example, it has been used in the synthesis of more complex iridium structures. researchgate.net The hexabromoiridate(IV) anion itself is a subject of study in areas such as electrochemistry, where the interconversion between hexabromoiridate(III) and hexabromoiridate(IV) is relevant to processes like iridium electroplating. researchgate.nettandfonline.com The physical and chemical properties of sodium hexabromoiridate(IV), such as its crystalline structure and reactivity, continue to be of interest to researchers exploring the rich coordination chemistry of iridium. researchgate.netlookchem.com

Interactive Data Tables

Below are interactive tables summarizing key data for Sodium Hexabromoiridate(IV).

Table 1: Chemical and Physical Properties of Sodium Hexabromoiridate(IV)

PropertyValueReferences
Chemical Formula Na₂[IrBr₆] thomassci.com
Molecular Weight 717.62 g/mol biosynth.comcymitquimica.com
Appearance Crystalline solid thomassci.comlookchem.com
Melting Point >350 °C thomassci.comlookchem.com
CAS Number 28529-99-9 thomassci.comlookchem.com

Properties

Molecular Formula

Br6IrNa2

Molecular Weight

717.6 g/mol

IUPAC Name

disodium;hexabromoiridium(2-)

InChI

InChI=1S/6BrH.Ir.2Na/h6*1H;;;/q;;;;;;+4;2*+1/p-6

InChI Key

XUAIOVIZUXDJGC-UHFFFAOYSA-H

Canonical SMILES

[Na+].[Na+].Br[Ir-2](Br)(Br)(Br)(Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Sodium Hexabromoiridate Iv

Precursor Selection and Chemical Transformation Pathways

The choice of starting materials and the subsequent chemical transformations are critical in determining the efficiency and success of the synthesis of sodium hexabromoiridate(IV).

Synthesis from Iridium(IV) Oxide and Hydrobromic Acid Systems

A common and effective route to prepare sodium hexabromoiridate(IV) involves the use of iridium(IV) oxide as the iridium source. ontosight.ai The process begins with the reaction of iridium(IV) oxide with hydrobromic acid. This step forms the hexabromoiridate(IV) anion, [IrBr₆]²⁻. Subsequently, the addition of a sodium salt, typically sodium bromide, leads to the precipitation of sodium hexabromoiridate(IV). ontosight.ai This method is advantageous due to the direct use of a stable iridium oxide precursor.

Ligand Exchange Reactions from Hexachloroiridate(IV) Precursors

Ligand exchange reactions provide an alternative pathway to synthesize sodium hexabromoiridate(IV). libretexts.orgsavemyexams.com This method starts with a hexachloroiridate(IV) precursor, such as sodium hexachloroiridate(IV) (Na₂[IrCl₆]). The chloride ligands are then displaced by bromide ions in a solution containing a high concentration of a bromide source, like hydrobromic acid or a soluble bromide salt.

The equilibrium of the reaction is driven towards the formation of the more stable hexabromo complex by using a large excess of the bromide ligand. The general reaction is: [IrCl₆]²⁻ + 6Br⁻ ⇌ [IrBr₆]²⁻ + 6Cl⁻

The stability of the resulting complex is a key factor, and in many cases, the formation of the chelated complex is more favorable due to an increase in entropy. libretexts.org The size of the ligands can also influence the coordination number and geometry of the final complex. savemyexams.com

Electrochemical Synthesis Approaches for Controlled Formation

Electrochemical methods offer precise control over the synthesis of sodium hexabromoiridate(IV). researchgate.netacademie-sciences.fr These techniques can involve the anodic dissolution of an iridium metal electrode in a bromide-containing electrolyte or the controlled potential electrolysis of a solution containing an iridium precursor. The oxidation state of iridium is a crucial parameter for successful deposition, with Ir(IV) electrolytes generally yielding better results than Ir(III) compounds. researchgate.net

By manipulating the electrode potential, current density, and electrolyte composition, the formation of the desired [IrBr₆]²⁻ complex can be carefully managed, often leading to high-purity products. researchgate.netnih.gov Electrochemical synthesis can also be adapted for the creation of thin films and coatings of iridium-containing materials. researchgate.net

Optimization of Reaction Conditions and Yield for High Purity

To obtain sodium hexabromoiridate(IV) with high purity and in good yield, careful optimization of various reaction parameters is essential. mdpi.comnih.govcetjournal.it

Temperature and Solvent Effects on Product Formation

The selection of an appropriate solvent system is critical for dissolving the iridium precursor and the bromide source while allowing for the precipitation of the final sodium hexabromoiridate(IV) product. The interaction between the ions and the solvent molecules (solvation) can affect the stability of the complex and the equilibrium of the reaction. researchgate.net

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C) Reaction Time (hours) Yield (%) Purity (%)
25 24 75 95
50 12 85 97
80 6 92 98

Note: Data is illustrative and based on general principles of chemical kinetics.

Control of Oxidation States in Reaction Systems

Maintaining the correct oxidation state of iridium, which is +4 for sodium hexabromoiridate(IV), is paramount throughout the synthesis. researchgate.netnih.govrsc.org The presence of oxidizing or reducing agents in the reaction mixture can lead to the formation of iridium species with different oxidation states, such as Ir(III) or higher oxidation states, resulting in impurities. nih.gov

In aqueous systems, the potential for the oxidation of water or other species must be considered. nih.gov The use of specific reagents can help to stabilize the desired oxidation state. For example, in some electrochemical systems, certain organic compounds like carboxylic acids can help protect the oxidation state of the iridium complex. researchgate.net Careful control of the reaction atmosphere, for instance by carrying out the synthesis under an inert gas, can also prevent unwanted oxidation. The inherent stability of the Ir(IV) oxidation state in certain crystal structures, like the rutile phase of IrO₂, is a key factor in some synthetic strategies. rsc.org

Table 2: Influence of Oxidizing/Reducing Agents on Product Purity

Reagent Added Concentration (M) Iridium Oxidation State Product Purity (%)
None 0 +4 98
H₂O₂ 0.1 +4, +5 85
N₂H₄ 0.1 +4, +3 82

Note: This table presents hypothetical data to illustrate the impact of redox-active species on the purity of the final product.

Crystallographic and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Studies of the [IrBr₆]²⁻ Anion

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline material. wikipedia.org This technique involves irradiating a single, well-formed crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the necessary information to construct a three-dimensional model of the electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be derived with high precision. wikipedia.org For sodium hexabromoiridate(IV), SC-XRD studies are crucial for elucidating the exact geometry of the [IrBr₆]²⁻ anion.

The [IrBr₆]²⁻ anion adopts a classic octahedral geometry, with the central iridium(IV) ion coordinated to six bromide ligands. Single-crystal X-ray diffraction studies on compounds containing this anion reveal the precise metrics of this coordination sphere. The Iridium-Bromine (Ir-Br) bond lengths in the [IrBr₆]²⁻ anion have been reported in the range of 2.4686(9) Å to 2.4925(9) Å. researchgate.net Other studies have found Ir-Br bond lengths to be approximately 2.515 Å, 2.549 Å, and 2.471 Å in related hexabromoiridate(IV) compounds. aip.org The angles between adjacent bromide ligands (Br-Ir-Br) are very close to the ideal 90° for a perfect octahedron, while the angles for opposing bromide ligands (trans-Br-Ir-Br) are approximately 180°, with observed values ranging from 178.79(3)° to 179.49(3)°. researchgate.net These experimental values confirm the highly symmetric octahedral coordination environment of the iridium atom.

Table 1: Selected Bond Lengths and Angles for the [IrBr₆]²⁻ Anion

ParameterValue
Ir-Br Bond Length2.4686(9) - 2.4925(9) Å researchgate.net
trans-Br-Ir-Br Angle178.79(3)° - 179.49(3)° researchgate.net
cis-Br-Ir-Br Angle~90°

Note: The values presented are representative and may vary slightly depending on the specific crystal structure and counter-ion present.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, it requires a well-formed single crystal, which can be challenging to grow. researchgate.net Powder X-ray diffraction (PXRD) offers a powerful and more broadly applicable alternative for the characterization of polycrystalline or "powder" samples. latech.eduprotoxrd.com In PXRD, a monochromatic X-ray beam is directed at a sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" of the crystalline material, consisting of a plot of diffraction intensity versus the diffraction angle (2θ). nih.gov This pattern can be used to identify the crystalline phases present in a bulk sample by comparing it to databases of known materials. protoxrd.com For sodium hexabromoiridate(IV), PXRD is routinely used to confirm the phase purity of a synthesized batch, ensuring that it is the desired compound and free from significant crystalline impurities. researchgate.net It can also be used to determine the lattice parameters of the unit cell. latech.edu

Structural Comparisons with Analogous Hexahaloiridate(IV) and Related Hexahalometallate Complexes

To gain a deeper understanding of the structural chemistry of sodium hexabromoiridate(IV), it is instructive to compare its crystal structure with those of analogous compounds. This includes other hexahaloiridate(IV) complexes, such as those containing chloride (Cl⁻) or iodide (I⁻) ligands, as well as related hexahalometallate complexes with different metal centers.

For instance, comparing the [IrBr₆]²⁻ anion with the [IrCl₆]²⁻ anion reveals expected trends based on the larger ionic radius of bromide compared to chloride. The Ir-Cl bond lengths in K₂[IrCl₆] are shorter than the Ir-Br bonds in K₂[IrBr₆]. researchgate.net These comparisons help to elucidate the effects of halide substitution on the geometric and electronic structure of the complex. Similarly, comparing sodium hexabromoiridate(IV) with hexabromometallates of other platinum-group metals can reveal trends related to the nature of the central metal ion. The Bilbao Crystallographic Server provides tools for such structural comparisons. ehu.es

Investigations of Polymorphism and Hydration Effects on Crystal Structure

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. For example, K₂[IrBr₆] is known to exhibit polymorphism, with different crystal structures (α, β, and γ phases) being stable at different temperatures. researchgate.net While specific studies on the polymorphism of sodium hexabromoiridate(IV) are not extensively detailed in the provided search results, it is a phenomenon that could potentially occur.

Electronic Structure and Bonding Analysis

Ligand Field Theory and Molecular Orbital (MO) Treatment of d⁵ Iridium(IV) Complexes

The Iridium(IV) ion in sodium hexabromoiridate(IV) possesses a 5d⁵ electronic configuration. prepp.in In the octahedral environment created by the six bromide ligands, the five degenerate d-orbitals of the iridium ion are split into two sets by the ligand field: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). prepp.innumberanalytics.comlibretexts.org The energy separation between these levels is denoted as the ligand field splitting energy (Δo). numberanalytics.com For 5d transition metals like iridium, Δo is substantial, leading to a low-spin electronic configuration where the five d-electrons preferentially occupy the lower energy t₂g orbitals. prepp.inlibretexts.org

A more sophisticated description is provided by Molecular Orbital (MO) theory, which considers the covalent nature of the Ir-Br bonds. libretexts.orgals-japan.com The metal's d-orbitals combine with appropriate symmetry-adapted linear combinations of the bromide ligand σ and π orbitals to form bonding and antibonding molecular orbitals. The t₂g orbitals of the metal, which are of π symmetry, interact with the ligand π orbitals, while the eg orbitals, of σ symmetry, interact with the ligand σ orbitals. researchgate.net The resulting MO diagram for a low-spin d⁵ complex like [IrBr₆]²⁻ shows that the highest occupied molecular orbitals (HOMOs) are the antibonding t₂g* orbitals, and the lowest unoccupied molecular orbitals (LUMOs) are the antibonding eg* orbitals. researchgate.net The bromide ligands, being both σ- and π-donors, influence the energies of these frontier orbitals. prepp.in

Theoretical Calculations of Electronic Energy Levels (e.g., DFT, Ab Initio)

To gain a quantitative understanding of the electronic energy levels in sodium hexabromoiridate(IV), researchers employ sophisticated theoretical methods such as Density Functional Theory (DFT) and ab initio calculations. rsc.orgresearchgate.net These computational approaches provide valuable insights into the electronic structure, bonding, and spectroscopic properties of the [IrBr₆]²⁻ complex.

DFT calculations have been successfully used to model the electronic structure and predict the spectra of iridate complexes. rsc.org For instance, DFT calculations on related Ir(IV) complexes have shown a high degree of covalency and delocalization in the coordination bonds, with significant spin density distributed onto the ligand atoms. rsc.org Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra and assigning the observed transitions.

Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), offer a high level of theory for studying the electronic states of transition metal complexes. amolf.nl These methods explicitly account for electron correlation and can accurately describe the multi-configurational nature of the ground and excited states, which is particularly important for systems with strong spin-orbit coupling like [IrBr₆]²⁻. amolf.nl For example, CASPT2 calculations, including spin-orbit coupling, have been used to optimize the geometry of related iodide complexes. amolf.nl Theoretical calculations have also been instrumental in understanding the electronic structure of iridium oxides, revealing the importance of both spin-orbit coupling and orbital-overlap effects. aps.org

Calculated Properties of Iridium(IV) Complexes from Theoretical Methods
Complex/SystemMethodKey FindingReference
Ir(IV) Pyridine-Alkoxide IsomersDFTHigh covalency and delocalization in coordination bonds; Ir(IV) spin density of 0.52–0.57. rsc.org
[IrBr₆]²⁻CASPT2/CASSCFUsed for geometry optimization and understanding excited state dynamics. amolf.nl
Rutile IrO₂DFTValence band features attributed to Ir-O antibonding and bonding orbitals. aps.org

Analysis of Charge Transfer (CT) Transitions and Interionic Interactions

The electronic absorption spectrum of sodium hexabromoiridate(IV) is characterized by intense ligand-to-metal charge transfer (LMCT) bands. aip.orgnsc.ru These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. aip.org In the [IrBr₆]²⁻ complex, these correspond to transitions from the filled σ and π orbitals of the bromide ligands to the partially filled t₂g* orbitals of the Ir(IV) center. prepp.in

Detailed spectroscopic studies, including magnetic circular dichroism (MCD), have enabled the confident assignment of various LMCT transitions in the near-infrared to visible region for [IrBr₆]²⁻. aip.org The electronic spectrum exhibits at least two prominent charge transfer bands, which are assigned to transitions from the ligand σ orbitals to the metal t₂g and eg orbitals (σ → t₂g and σ → eg). prepp.intestbook.com The σ → eg transition occurs at a higher energy than the σ → t₂g transition due to the larger energy of the eg* orbital. prepp.in The presence of multiple, often overlapping, charge transfer bands complicates the spectrum. researchgate.net

Interionic interactions also play a role in the electronic properties of sodium hexabromoiridate(IV). In the solid state, interactions between the [IrBr₆]²⁻ anions and the sodium cations, as well as interactions between adjacent anions, can influence the electronic energy levels and spectral features. In solution, the interaction between the complex anion and solvent molecules can lead to solvatochromic shifts, as observed in the photodissociation action spectra of gas-phase [IrBr₆]²⁻ compared to its aqueous absorption spectrum. nih.gov

Assigned Charge Transfer Transitions in [IrBr₆]²⁻
TransitionOriginEnergy RegionReference
σ → t₂gLigand σ MO to metal t₂g* MOLower energy CT band prepp.in
σ → egLigand σ MO to metal eg* MOHigher energy CT band prepp.in
Intraconfigurational (d-d)Within the split t₂g orbitals (E_g" → U_g')~5000 cm⁻¹ (Near-Infrared) aip.org

Spin-Orbit Coupling Effects on Electronic States

A defining characteristic of iridium(IV) complexes is the exceptionally strong spin-orbit coupling (SOC), a relativistic effect that becomes significant for heavy elements. aip.orgaps.org The SOC constant for iridium is very large, leading to a strong interaction between the spin and orbital angular momenta of the electrons. rsc.org This has profound consequences for the electronic states of [IrBr₆]²⁻.

The primary effect of SOC is to further split the electronic energy levels. In the d⁵ configuration of Ir(IV), the ground term in a pure octahedral field would be ²T₂g. However, strong spin-orbit coupling splits this t₂g level into a lower, doubly degenerate e_g" (Γ₇) level and a higher, quadruply degenerate u_g' (Γ₈) level. aip.org Consequently, the ground state of the [IrBr₆]²⁻ complex is more accurately described as ²E_g"(²T₂g). aip.org The lowest-energy electronic transition, observed around 5000 cm⁻¹, corresponds to the promotion of an electron from the u_g' level to the e_g" level (E_g" → U_g'). aip.orgnih.gov

Spin-orbit coupling is also responsible for the appearance of numerous cross peaks in two-dimensional electronic spectra of [IrBr₆]²⁻, which cannot be explained by other mechanisms like the Jahn-Teller effect. researchgate.netacs.org These SOC-induced interactions mediate rapid nonadiabatic dynamics and energy relaxation between excited states. acs.org The significant g-anisotropy observed in the Electron Paramagnetic Resonance (EPR) spectra of Ir(IV) complexes is another direct consequence of the large spin-orbit coupling. rsc.org

Magnetochemical Investigations and Magnetic Anisotropy Studies

The magnetic properties of sodium hexabromoiridate(IV) are dictated by the electronic structure of the [IrBr₆]²⁻ anion, particularly its d⁵ low-spin configuration and the strong spin-orbit coupling. With one unpaired electron in the t₂g orbitals, the complex is paramagnetic. rsc.org

Magnetochemical investigations, such as magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy, provide experimental probes of the magnetic behavior. The EPR spectra of Ir(IV) complexes typically exhibit significant g-anisotropy, a direct result of the strong spin-orbit coupling that mixes the ground state with excited states. rsc.org This anisotropy means that the interaction of the electron spin with an external magnetic field is highly dependent on the orientation of the complex. The analysis of the g-tensor provides valuable information about the electronic ground state and the extent of spin-orbit coupling. rsc.org

Magnetic anisotropy is a key feature of many iridium compounds and is crucial for the development of functional magnetic materials like single-molecule magnets. acs.orgresearchgate.netunifi.it In Ir(IV) (5d⁵) oxides, the orbital contribution to the total magnetic moment is comparable to the spin contribution. anl.gov This large orbital moment is a direct consequence of the unquenched orbital angular momentum in the t₂g ground state, which is made possible by the strong spin-orbit coupling. The magnetic anisotropy in such systems is closely related to the anisotropy of the exchange interactions between magnetic centers. aps.org

Spectroscopic Characterization: Advanced Techniques and Interpretations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. nih.gov For a molecule with a center of symmetry, such as the octahedral [IrBr₆]²⁻ anion, the rule of mutual exclusion applies, which states that vibrational modes that are Raman active are IR inactive, and vice versa. nih.gov

The hexabromoiridate(IV) anion, [IrBr₆]²⁻, is an octahedral complex belonging to the Oₕ point group. For an octahedral MX₆ molecule, there are 3N-6 = 15 vibrational degrees of freedom, which can be described by six fundamental vibrational modes. Group theory predicts the symmetries of these modes to be A₁g, E₉, T₁ᵤ, T₂₉, and T₂ᵤ.

The assignment of these vibrational modes can be determined through a combination of IR and Raman spectroscopy. The Raman active modes are ν₁ (A₁g), ν₂ (E₉), and ν₅ (T₂₉), while the IR active modes are ν₃ (T₁ᵤ) and ν₄ (T₁ᵤ). The ν₆ (T₂ᵤ) mode is inactive in both IR and Raman spectroscopy.

The coordination geometry of the [IrBr₆]²⁻ anion is confirmed to be octahedral by the observed number of IR and Raman active bands, which is consistent with the predictions for an Oₕ symmetry.

Vibrational ModeSymmetryActivityDescription
ν₁A₁gRamanSymmetric Ir-Br stretch
ν₂E₉RamanSymmetric Ir-Br stretch
ν₃T₁ᵤInfraredAsymmetric Ir-Br stretch
ν₄T₁ᵤInfraredAsymmetric Br-Ir-Br bend
ν₅T₂₉RamanAsymmetric Br-Ir-Br bend
ν₆T₂ᵤInactiveAsymmetric Br-Ir-Br bend

This table presents the theoretical vibrational modes for an octahedral [IrBr₆]²⁻ complex. The actual frequencies are determined experimentally.

Resonance Raman (RR) spectroscopy is a powerful technique that can provide significantly enhanced signals for vibrational modes that are coupled to an electronic transition. nih.gov When the energy of the excitation laser matches the energy of an electronic absorption band, the intensity of certain Raman bands can be enhanced by several orders of magnitude. ucsc.edu This enhancement is selective for vibrations that are involved in the geometric changes that occur upon electronic excitation.

In the case of sodium hexabromoiridate(IV), the visible absorption spectrum is dominated by ligand-to-metal charge-transfer (LMCT) bands. By tuning the excitation laser wavelength to be in resonance with these electronic transitions, the RR spectrum reveals progressions in the ν₁ (A₁g), ν₂ (E₉), and ν₅ (T₂₉) modes. The observation of these progressions indicates a strong electronic-vibrational (vibronic) coupling for these modes. nih.gov This coupling signifies that the equilibrium geometry of the molecule is different in the excited electronic state compared to the ground state along the normal coordinates of these vibrations.

The intensity and polarization of Raman scattered light are determined by the Raman tensor, a 3x3 matrix that describes the change in the polarizability of the molecule with respect to a particular vibrational mode. researchgate.net Group theory is a powerful tool for predicting the form of the Raman tensor for each vibrational mode based on the symmetry of the molecule.

For an octahedral molecule like [IrBr₆]²⁻, group theory predicts the following forms for the Raman tensors of the active modes:

A₁g mode (ν₁): The Raman tensor is isotropic, with equal diagonal elements and zero off-diagonal elements. This results in a highly polarized Raman band.

E₉ mode (ν₂): The Raman tensor has non-zero diagonal elements with the relationship αₓₓ = αᵧᵧ ≠ α₂₂ and zero off-diagonal elements. This gives rise to a depolarized Raman band.

T₂₉ mode (ν₅): The Raman tensor has only non-zero off-diagonal elements (αₓᵧ, αₓ₂, αᵧ₂). This also results in a depolarized Raman band.

Experimental measurements of the depolarization ratios of the Raman bands for sodium hexabromoiridate(IV) can be used to confirm these theoretical predictions and aid in the definitive assignment of the vibrational modes.

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy probes the transitions between electronic energy levels in a molecule by measuring the absorption of ultraviolet, visible, and near-infrared light. spectroscopyonline.com The electronic spectrum of sodium hexabromoiridate(IV) is characterized by intense charge-transfer bands and weaker d-d transitions.

The iridium(IV) center in the [IrBr₆]²⁻ anion has a d⁵ electron configuration in an octahedral ligand field. The electronic absorption spectrum of this complex displays two prominent and intense absorption bands in the visible and ultraviolet regions. These are assigned as ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a molecular orbital that is primarily ligand (Br⁻) in character to a molecular orbital that is primarily metal (Ir⁴⁺) in character. horiba.com

The two main LMCT bands observed for [IrBr₆]²⁻ are:

A band around 600 nm, which is attributed to the transition of an electron from a ligand-based orbital to the partially filled t₂g orbitals of the iridium center. spectroscopyonline.com

A more intense band near 270 nm, which is assigned to a transition from a ligand-based orbital to the empty e₉ orbitals of the iridium center. spectroscopyonline.com

In addition to these intense LMCT bands, weaker absorptions corresponding to d-d transitions may also be present, although they are often obscured by the much stronger charge-transfer bands. These d-d transitions involve the rearrangement of electrons within the d-orbitals of the iridium ion.

Wavelength (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
~600~3510Ligand-to-Metal Charge Transfer (LMCT) to t₂g
~270HighLigand-to-Metal Charge Transfer (LMCT) to e₉

This table provides a summary of the major electronic absorption bands for the [IrBr₆]²⁻ anion. The exact positions and intensities can vary with the solvent and counter-ion.

Spectrophotometric titrations are a valuable analytical technique for determining the stoichiometry and kinetics of chemical reactions in solution. This method relies on monitoring the change in absorbance at a specific wavelength as a titrant is added to a solution of the analyte. The wavelength is chosen such that there is a significant difference in the molar absorptivity of the reactants, products, or any intermediate species.

For reactions involving sodium hexabromoiridate(IV), which is colored, its concentration can be directly monitored using its strong absorption in the visible region. By systematically varying the molar ratio of reactants and measuring the resulting absorbance, the stoichiometry of the reaction can be determined using methods such as the mole-ratio method or the method of continuous variations (Job's plot).

Furthermore, the rate of a reaction involving the consumption or formation of [IrBr₆]²⁻ can be followed by measuring the change in absorbance as a function of time. This allows for the determination of the reaction order and the rate constant, providing valuable insights into the reaction mechanism. For instance, the kinetics of oxidation reactions where hexabromoiridate(IV) acts as an oxidizing agent can be effectively studied using this technique.

Electron Paramagnetic Resonance (EPR) Spectroscopy for d⁵ Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the iridium(IV) center in the hexabromoiridate(IV) anion. illinois.edunih.gov The Ir(IV) ion possesses a 5d⁵ electronic configuration. In the strong octahedral ligand field created by the six bromide ligands, these electrons adopt a low-spin configuration (t₂g⁵), leaving one unpaired electron and rendering the complex paramagnetic with a total spin S = 1/2. rsc.org

The EPR spectrum of such a system is characterized by the g-factor, which is a tensor quantity reflecting the interaction of the electron's magnetic moment with the external magnetic field. georgetown.edulibretexts.org For octahedral [IrX₆]²⁻ complexes, significant spin-orbit coupling, a characteristic feature of heavy elements like iridium, causes the g-values to deviate substantially from the free-electron value (gₑ ≈ 2.0023). georgetown.edu The interaction between the orbital angular momentum and the spin angular momentum of the unpaired electron results in an anisotropic g-tensor, with different values (gₓ, gᵧ, g₂) along the principal molecular axes. illinois.edu

For powdered or frozen-solution samples of sodium hexabromoiridate(IV), where the paramagnetic centers are randomly oriented, the EPR spectrum is a powder pattern that reflects this g-anisotropy. researchgate.netrsc.org Although specific EPR data for Na₂[IrBr₆] is not widely reported, data from analogous Ir(IV) complexes in similar coordination environments can provide representative values. The spectra for low-spin d⁵ systems in an octahedral environment are often characterized by rhombic symmetry, giving rise to three distinct g-values. red-ox.ruresearchgate.net

Hyperfine coupling, which is the interaction of the electron spin with the nuclear spin of the iridium atom (¹⁹¹Ir and ¹⁹³Ir, both with I = 3/2), can further split the EPR signals, providing additional structural information. manchester.ac.uk However, due to factors like rapid relaxation and line broadening, this splitting is not always resolved.

Table 1: Representative EPR g-values for Selected Iridium(IV) Complexes.
Complexg₁ (gₓ)g₂ (gᵧ)g₃ (g₂)Reference Compound Type
[IrCl₆]²⁻ (in host lattice)2.112.101.55Hexahalide Complex
Ir(IV) Hydroxo Complex2.712.451.94Hydroxo Complex
Ir(IV)-Salen Complex2.092.021.88Organometallic Complex

X-ray Absorption Spectroscopy (XAS) for Iridium Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information about the oxidation state and local geometric structure of the absorbing atom. uiowa.edunih.gov For sodium hexabromoiridate(IV), XAS at the iridium L-edges (L₃ and L₂) is particularly informative. arxiv.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The Ir L₃-edge XANES spectrum is characterized by an intense absorption feature known as a "white line," which corresponds to the electronic transition from a core 2p₃/₂ orbital to unoccupied 5d orbitals. arxiv.orgresearchgate.net The energy position of this white line is highly sensitive to the oxidation state of the iridium atom; a higher oxidation state leads to a shift of the absorption edge to higher energy. researchgate.net By comparing the L₃-edge energy of sodium hexabromoiridate(IV) with that of reference compounds like IrCl₃ (Ir(III)) and IrO₂ (Ir(IV)), the +4 oxidation state of the iridium center can be unequivocally confirmed. arxiv.orgresearchgate.net The shape and intensity of the white line also provide information about the density of unoccupied 5d states and the symmetry of the metal site. arxiv.organl.gov

The EXAFS region, which extends several hundred eV above the absorption edge, contains oscillations resulting from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS spectrum can yield precise information about the local structure around the iridium atom, including the Ir-Br bond distance, the coordination number (which would be confirmed as six), and the degree of structural disorder (Debye-Waller factor).

Table 2: Typical Iridium L₃-edge XANES White Line Positions for Different Oxidation States.
CompoundIridium Oxidation StateApproximate L₃-edge Energy (eV)
IrCl₃+3~11215
IrO₂+4~11216.5
Na₂IrO₃+4~11216.5
Sr₂IrO₄+4~11217

Luminescence Spectroscopy in Solid-State Environments

While iridium complexes are renowned in photophysics, this is almost exclusively due to the highly efficient phosphorescence of octahedral iridium(III) compounds. nih.govsemanticscholar.orgwikipedia.orgresearchgate.net These Ir(III) (d⁶) complexes exhibit strong spin-orbit coupling that facilitates intersystem crossing from singlet to triplet excited states, leading to bright emission from metal-to-ligand charge transfer (MLCT) states. nih.gov

In contrast, iridium(IV) complexes, with their open-shell d⁵ configuration, are generally considered to be non-luminescent or very weakly emissive in the visible spectrum. This is because the unpaired electron provides efficient non-radiative pathways for the de-excitation of any electronically excited states.

However, detailed spectroscopic studies on hexahaloiridate(IV) complexes, including hexabromoiridate(IV), have revealed the presence of weak luminescence in the near-infrared (NIR) region when doped into cubic host crystals at low temperatures. acs.org This emission is not from charge-transfer states but originates from intraconfigurational d-d transitions within the t₂g manifold of the Ir(IV) ion. Specifically, the emission is assigned to the electronic transition from the lowest-lying excited state (Γ₇(²T₂g)) to the ground state (Γ₈(²T₂g)). The exact position of this emission is sensitive to the host lattice but occurs in the deep red to near-infrared region. acs.org

Table 3: Near-Infrared Luminescence Data for the [IrBr₆]²⁻ Anion in a Cs₂ZrBr₆ Host Crystal at ~20 K.
Electronic TransitionEnergy (cm⁻¹)Wavelength (nm)
Γ₇(²T₂g) → Γ₈(²T₂g)~5800~1724

This infrared luminescence is of fundamental interest for understanding the electronic structure of d⁵ systems but is significantly weaker and occurs at much lower energies than the phosphorescence characteristic of Ir(III) complexes used in applications like organic light-emitting diodes (OLEDs).

Redox Chemistry and Electrochemistry: Fundamental Investigations

Redox Potentials of the Ir(IV)/Ir(III) Couple

The standard electrode potential (E°) of a redox couple is a fundamental thermodynamic quantity that indicates its tendency to accept or donate electrons. For the hexabromoiridate(IV)/hexabromoiridate(III) couple ([IrBr₆]²⁻/[IrBr₆]³⁻), the redox potential is a key parameter in understanding its oxidizing strength.

In non-aqueous media, specifically dichloromethane (B109758) (CH₂Cl₂), the half-wave potential (E₁/₂) for the [IrBr₆]²⁻/³⁻ couple has been reported to be +0.095 V versus a reference electrode. rsc.org It is important to note that redox potentials are solvent-dependent, and values in aqueous solutions may differ. The table below summarizes the reported redox potential.

Table 1: Redox Potential of the [IrBr₆]²⁻/³⁻ Couple

Solvent Redox Potential (E₁/₂) vs. reference

Cyclic Voltammetry Studies for Redox Characterization

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. Studies on complexes of the type [IrBr₆]²⁻ have revealed important details about the reversibility of the Ir(IV)/Ir(III) electron transfer process.

In dichloromethane, the cyclic voltammogram of the [IrBr₆]²⁻/³⁻ couple exhibits temperature-dependent behavior. At room temperature, the reduction is observed to be electrochemically irreversible. However, upon cooling the solution to -40°C, the process becomes fully reversible. rsc.org This suggests that the kinetics of the electron transfer or coupled chemical reactions are significantly influenced by temperature. The irreversibility at warmer temperatures could imply a change in the coordination sphere of the iridium center following the electron transfer. rsc.org

Mechanistic Insights into Electron Transfer Reactions

The transfer of an electron between sodium hexabromoiridate(IV) and a reaction partner can proceed through two primary mechanisms: outer-sphere and inner-sphere electron transfer. The preferred pathway is dictated by the nature of the reactants and the reaction conditions.

Outer-Sphere Electron Transfer Mechanisms

In an outer-sphere mechanism, the coordination spheres of both the oxidant and the reductant remain intact during the electron transfer event. The electron essentially "tunnels" between the two species. The oxidation of certain organic compounds by hexabromoiridate(IV) has been proposed to occur via this pathway. rsc.org For instance, the oxidation of 2-chlorocyclohexanone (B41772) by [IrBr₆]²⁻ is believed to proceed through an outer-sphere mechanism. rsc.org

Inner-Sphere Electron Transfer Processes and Bridged Intermediates

Conversely, an inner-sphere mechanism involves the formation of a transient bridged intermediate where a ligand is shared between the oxidant and the reductant. This bridging ligand facilitates the electron transfer. While less commonly reported for hexabromoiridate(IV) compared to its chloro-analogue, the possibility of bromide-bridged intermediates in certain reactions cannot be discounted, particularly with reducing agents that can readily coordinate to the bromide ligand.

Kinetic Studies of Reduction and Oxidation Processes

The rates at which sodium hexabromoiridate(IV) undergoes reduction or oxidation are crucial for understanding its reactivity. Kinetic studies provide valuable information on reaction mechanisms and the factors that influence reaction speed.

Rate Constant Determinations and pH Dependencies

While specific kinetic data for a wide range of reactions involving sodium hexabromoiridate(IV) is not extensively documented in readily available literature, studies on the analogous hexachloroiridate(IV) complex offer significant insights into the expected kinetic behavior and pH dependencies.

For example, the oxidation of hydroxylamine (B1172632) by hexachloroiridate(IV) demonstrates a clear dependence on pH. The reaction follows pseudo-first-order kinetics with respect to the iridium complex, and the observed rate constant is influenced by the hydrogen ion concentration. The empirical rate law over a pH range of 4.2 to 8.8 is given by:

-d[IrCl₆²⁻]/dt = k[IrCl₆²⁻][NH₂OH]tot

k₁ = (17.05 ± 0.47) M⁻¹s⁻¹

k' = (2.59 ± 0.09) x 10⁻⁶ s⁻¹ nih.gov

This demonstrates that the reactivity of the hexahaloiridate(IV) complex can be significantly modulated by the pH of the solution, which alters the protonation state of the reacting substrate. Similar pH dependencies would be expected for reactions of hexabromoiridate(IV) with substrates that have acid-base properties.

Table 2: Rate Constants for the Oxidation of Hydroxylamine by Hexachloroiridate(IV) at 25°C

Rate Constant Value
k₁ (17.05 ± 0.47) M⁻¹s⁻¹

Reactivity and Reaction Mechanisms

Ligand Substitution Reactions and Kinetics

Ligand substitution reactions are fundamental to the chemistry of coordination complexes, involving the replacement of one or more ligands in the coordination sphere of the metal ion. libretexts.org For sodium hexabromoiridate(IV), these reactions are crucial for the synthesis of new iridium compounds and for understanding its behavior in various chemical environments. The kinetics of these substitutions, which describe the rate at which they occur, are influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the electronic configuration of the metal center.

Halide Exchange Processes

The rate of halide exchange is influenced by the relative bond strengths between iridium and the different halides, as well as steric and electronic factors. For instance, the exchange with iodide is often faster than with chloride due to the greater nucleophilicity of the iodide ion. Research on iridium complexes has also highlighted the role of ion-pairing in solution, which can affect the kinetics of electron transfer and, by extension, ligand exchange processes. nih.gov

Reactions with Organic Ligands (e.g., DMSO, Salen)

Dimethyl Sulfoxide (B87167) (DMSO): The reaction of hexahaloiridate(IV) complexes with dimethyl sulfoxide is complex. DMSO can act as both a ligand and a reducing agent. In some instances, the introduction of DMSO to an iridium(IV) solution can lead to the reduction of Ir(IV) to Ir(III). researchgate.net However, under specific conditions, DMSO can substitute for halide ligands in the coordination sphere. The coordination of DMSO to palladium(II), a d⁸ metal ion like Ir(I), has been shown to involve both O-bound and S-bound isomers, with the O-bound ligands being more kinetically labile. nih.gov While direct kinetic studies on the substitution of bromide in [IrBr₆]²⁻ by DMSO are not detailed in the provided search results, the behavior of analogous systems suggests that the reaction would likely proceed through a substitution mechanism, potentially followed by or coupled with redox processes. A study on the thermal decomposition of a sodium-DMSO-iodide complex indicates that DMSO can form strong coordinate bonds with metal ions through its oxygen atom. researchgate.net

Salen Ligands: Salen-type ligands (N,N'-bis(salicylidene)ethylenediamine and its derivatives) are tetradentatious chelating agents that can form stable complexes with a variety of metal ions. The kinetics of ligand exchange reactions involving salen and metal complexes have been studied, often revealing multi-step processes. For example, the reaction of a copper(II) complex with salen in DMSO was found to follow second-order kinetics, with a proposed dissociative mechanism. samipubco.com Studies on the ligand exchange between a nickel(II)-salpn complex and H₂salen in DMF also indicate a complex mechanism that can be influenced by the presence of bases like triethylamine. scielo.org.za While specific kinetic data for the direct substitution of all six bromide ligands in [IrBr₆]²⁻ by a single salen ligand is not available, the general principles from related systems suggest that the reaction would be complex and likely proceed through several intermediates.

Photochemical Reactivity and Mechanism of Photoreduction/Photoaquation

The photochemical behavior of sodium hexabromoiridate(IV) involves the absorption of light, which can lead to excited electronic states with different reactivity compared to the ground state. The primary photochemical processes for [IrBr₆]²⁻ are photoreduction and photoaquation.

Upon excitation, particularly into the ligand-to-metal charge transfer (LMCT) bands, an electron is promoted from a bromide-based orbital to an iridium-based orbital. This transiently creates an Ir(III) center and a bromine radical. The subsequent relaxation pathways determine the final photoproducts.

Ultrafast transient absorption spectroscopy studies on [IrBr₆]²⁻ have revealed a complex cascade of events following photoexcitation. aip.orgnih.gov Excitation into higher energy LMCT states leads to rapid internal conversion to lower-lying excited states within femtoseconds. nih.gov The system then undergoes vibrational relaxation and further internal conversion, eventually returning to the ground state.

Photoreduction to an Ir(III) species can occur if the excited state is intercepted by a reducing agent or if the transiently formed bromine radical escapes the solvent cage.

Photoaquation , the substitution of a bromide ligand by a water molecule, has been found to be a minor pathway for [IrBr₆]²⁻. Transient IR spectroscopy suggests that less than 2% of the excited species undergo photoaquation. researchgate.net This is in contrast to some other hexahalometalate complexes where photoaquation can be a more significant process. The low quantum yield for photoaquation in [IrBr₆]²⁻ is attributed to the efficient and rapid non-radiative decay pathways that return the complex to its ground state.

Photochemical ProcessQuantum YieldTimescale of Initial Events
PhotoreductionLowFemto- to picoseconds
Photoaquation< 2%Femto- to picoseconds

Thermal Decomposition Pathways and High-Temperature Reactivity

The thermal stability and decomposition of sodium hexabromoiridate(IV) are important considerations for its storage and high-temperature applications. While specific studies on the thermal decomposition of Na₂[IrBr₆] are not prevalent in the provided search results, valuable insights can be drawn from the thermal behavior of the analogous ammonium (B1175870) salt, (NH₄)₂[IrBr₆]. researchgate.netrsc.org

The decomposition of such complexes is typically a multi-step process that is highly dependent on the atmosphere (inert, reductive, or oxidative). For ammonium hexahalogenoiridates, thermal decomposition in inert and reductive atmospheres has been shown to proceed through the formation of intermediate ammine complexes, such as (NH₄)₂[Ir(NH₃)Br₅], before ultimately yielding metallic iridium. researchgate.netrsc.org

For sodium hexabromoiridate(IV), a plausible thermal decomposition pathway in an inert atmosphere would involve the initial loss of bromine to form an iridium(III) species, followed by further decomposition at higher temperatures. The general reaction can be postulated as:

Na₂IrBr₆ → Na₂IrBr₅ + ½ Br₂(g)

Further heating would likely lead to the formation of sodium bromide and metallic iridium:

Na₂IrBr₅ → 2 NaBr(s) + Ir(s) + 3/2 Br₂(g)

The exact temperatures and intermediates for these processes would require specific experimental investigation, such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify the evolved gases. Studies on the thermal decomposition of other sodium-containing compounds, like sodium borohydride, indicate that the decomposition temperature can be influenced by the presence of additives. lidsen.com

Applications in Advanced Chemical Synthesis and Materials Research

Precursor in the Synthesis of Novel Iridium Complexes and Materials

The reactivity of the hexabromoiridate(IV) anion makes it a valuable starting material for a variety of iridium-containing compounds, including mixed-ligand complexes, coordination polymers, and advanced electronic materials.

Sodium hexabromoiridate(IV) is instrumental in the synthesis of complex iridium structures, including mixed-ligand Iridium(IV) complexes. A notable example is its use as a metalloligand to create bimetallic, one-dimensional coordination polymers. In a specific study, the hexabromoiridate(IV) complex, (NBu₄)₂[IrBr₆], was reacted with a Copper(II) metal ion and various imidazole (B134444) derivatives (1-methylimidazole, 1-vinylimidazole, and 1-butylimidazole) to form novel bromo-bridged Ir(IV)–Cu(II) chains. In these structures, the Iridium(IV) ion maintains a six-coordinate octahedral geometry with the bromide ions, while the Copper(II) ion is coordinated by four imidazole ligands and two bridging bromide anions, creating an axially elongated octahedral geometry. The magnetic properties of these chains are influenced by the specific imidazole ligand used, leading to either antiferromagnetic or ferromagnetic exchange coupling between the Cu(II) and Ir(IV) centers.

Table 1: Structural and Magnetic Properties of Ir(IV)-Cu(II) Bromo-Bridged Chains

Compound FormulaCrystal SystemSpace GroupIntrachain Cu(II)⋯Ir(IV) Distance (Å)Magnetic Behavior
{IrBr₅(μ-Br)Cu(Meim)₄}ₙTriclinicP1~5.10–5.42Antiferromagnetic
{IrBr₅(μ-Br)Cu(Viim)₄}ₙMonoclinicC2/c~5.10–5.42Antiferromagnetic
{IrBr₅(μ-Br)Cu(Buim)₄}ₙOrthorhombicPccn~5.10–5.42Ferromagnetic

Data sourced from studies on bromo-bridged Ir(IV)-Cu(II) complexes.

While direct synthesis of iridium-containing Metal-Organic Frameworks (MOFs) from sodium hexabromoiridate(IV) is an area of ongoing research, the incorporation of iridium into these porous materials is a significant field of study. Generally, iridium is introduced into MOFs either as a part of the organic linker or by post-synthetic modification. However, a multi-metal synthetic approach has been demonstrated to successfully incorporate iridium into the secondary building units (SBUs) of MOFs. In this method, an iridium(III) precursor is used in conjunction with another metal, such as indium or scandium. During the solvothermal synthesis, the iridium(III) is oxidized to iridium(IV), which then becomes part of the MOF structure. These resulting iridium-containing MOFs have shown high stability and potential as heterogeneous photocatalysts. This demonstrates an indirect but effective route to iridium(IV)-based MOFs.

Iridium-based materials are at the forefront of research into quantum and electronic materials due to their strong spin-orbit coupling. Sodium hexabromoiridate(IV) can serve as a precursor for the synthesis of various iridates, which are compounds that exhibit a range of interesting electronic and magnetic properties. For instance, magneto-synthesis, a technique that applies a magnetic field during crystal growth, has been used to create a metastable metallic phase in a trimer iridate. researchgate.net This process resulted in a material with a compressed structure, shortened Ir-Ir bond distances, and a transition from an insulating to a metallic state. researchgate.net Such novel materials are of interest for their potential applications in next-generation electronics and quantum computing.

Use as a Chemical Reagent in Fundamental Analytical Chemistry Research

Redox Probe in Model Biological Systems

Specific studies employing sodium hexabromoiridate(IV) as a redox probe in biological systems are not extensively documented in available research. However, the closely related hexachloroiridate(IV)/hexachloroiridate(III) couple is recognized as a well-behaved, reversible redox system in electrochemical studies. researchgate.netresearchgate.net This suggests that the hexabromoiridate(IV)/hexabromoiridate(III) couple could potentially serve a similar function. The electrochemical properties of such iridium hexahalide complexes make them candidates for probing electron transfer processes. Further research is required to establish the specific applications and behavior of the hexabromo-variant in biological contexts.

Applications in X-ray Crystallography as a Heavy Atom Derivative

The hexabromoiridate(IV) anion, [IrBr₆]²⁻, has been successfully utilized as a heavy atom derivative for solving the phase problem in X-ray crystallography of macromolecules. acs.org This technique is crucial for determining the three-dimensional structure of novel proteins when molecular replacement methods are not feasible. nih.govnih.govresearchgate.net The high electron density of the iridium atom and the surrounding bromine atoms causes significant and measurable changes in X-ray diffraction intensities, which allows for the calculation of initial phases.

A notable example is the structure determination of the H90Q mutant of 4-chlorobenzoyl coenzyme A dehalogenase. acs.orgnih.gov In this study, crystals of the enzyme were soaked in a saturated solution of ammonium (B1175870) hexabromoiridate(IV) to prepare an isomorphous heavy atom derivative. The resulting derivative was one of four that were instrumental in solving the protein's structure to a resolution of 1.8 Å. acs.org

The process involved transferring the protein crystals into a synthetic mother liquor containing the heavy atom compound and allowing them to soak. acs.org The incorporation of the heavy hexabromoiridate(IV) anion into the crystal lattice provided the necessary phasing power to calculate an initial electron density map, which was subsequently refined to yield the final high-resolution structure. acs.orgnih.gov

Table 1: Phase Calculation Statistics for the Ammonium Hexabromoiridate(IV) Derivative of 4-Chlorobenzoyl-CoA Dehalogenase (H90Q Mutant)
Resolution Range (Å)Phasing Power
∞−10.491.5
10.49−6.731.6
6.73−5.291.4
5.29−4.501.1
4.50−3.980.9
3.98−3.610.9
3.61−3.320.8
3.32−3.100.7

Data sourced from Benning et al. (1996). Phasing power is the ratio of the root-mean-square heavy atom scattering factor amplitude to the root-mean-square lack of closure error. acs.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a primary computational method for investigating the ground-state properties of the [IrBr₆]²⁻ ion. nih.gov These calculations are fundamental to determining the ion's equilibrium geometry and understanding its electronic makeup.

Researchers have employed various functionals, such as B3LYP and M052X, to perform geometry optimization and vibrational frequency calculations. aip.org To accurately model the ion in a condensed phase, these calculations often incorporate a conductor-like polarized continuum model (CPCM) to simulate solvent effects. aip.org The choice of basis sets is also critical, with sets like Def2-TVZP and Def2-SVP being utilized for their balance of accuracy and computational efficiency. aip.org

Table 1: Computational Details for DFT Analysis of [IrBr₆]²⁻

ParameterSpecificationPurpose
Density Functionals B3LYP, M052XTo approximate the exchange-correlation energy for geometry optimization and frequency calculations. aip.org
Basis Sets Def2-TVZP, Def2-SVPTo describe the atomic orbitals of iridium and bromine. aip.org
Solvent Model CPCMTo simulate the influence of a solvent environment on the ion's properties. aip.org

Spectroscopic and crystallographic studies confirm that the ground state geometry of [IrBr₆]²⁻ is very close to octahedral (Oₕ symmetry). aip.org In this configuration, the iridium(IV) center has a d⁵ electron configuration. testbook.com The crystal field of the six bromide ligands splits the iridium's d-orbitals into a lower-energy t₂g set and a higher-energy e₉ set. For a d⁵ ion in a strong ligand field, this results in a (t₂g)⁵(e₉)⁰ electronic configuration. testbook.com

A key feature of this ion is the pronounced spin-orbit coupling, a relativistic effect magnified by the heavy iridium atom. aip.org This interaction causes a further splitting of the t₂g orbitals, leading to a ground-state term properly noted as ²E₉''(T₂g). aip.org DFT calculations are essential for modeling these effects and accurately predicting the resulting electronic structure and properties.

Ab Initio and Other Quantum Chemical Methods for Molecular and Electronic Structure

While DFT is a workhorse for ground-state properties, ab initio methods—which are based on first principles without empirical parameters—provide a higher level of theory for investigating complex electronic phenomena, particularly excited states. researchgate.net For a molecule like [IrBr₆]²⁻ with significant electron correlation and relativistic effects, methods such as Complete Active Space Self-Consistent Field (CASSCF) and post-Hartree-Fock techniques are employed. nih.govprinceton.edu

These advanced methods are particularly valuable for interpreting the rich electronic spectra of [IrBr₆]²⁻, which is characterized by intense ligand-to-metal charge transfer (LMCT) bands. aip.orgtestbook.com Ab initio calculations can model the potential energy surfaces of both ground and excited states, helping to unravel the complex photophysics of the ion following photoexcitation. researchgate.net For instance, first-order perturbation theory has been used to identify the effective intermediate states involved in vibrational Raman scattering processes in the [IrBr₆]²⁻ ion. researchgate.net

The challenges in applying these methods include the high computational cost and the need to select an appropriate active space in CASSCF calculations, which requires careful consideration of the orbitals involved in the electronic transitions of interest. nih.gov State-averaged (SA) CASSCF is a common approach for studying multiple electronic states simultaneously. nih.gov

Molecular Dynamics Simulations for Solution Behavior (If applicable for IrBr₆²⁻)

The behavior of the [IrBr₆]²⁻ ion in solution is a subject of significant experimental interest, particularly its ultrafast dynamics following photoexcitation. researchgate.netrsc.org While specific ab initio molecular dynamics (AIMD) simulation studies focused solely on [IrBr₆]²⁻ are not widely documented in the reviewed literature, the extensive experimental data on its solution-phase behavior makes it a prime candidate for such investigations.

AIMD simulations could provide unparalleled insight into the ion-solvent interactions and the structural dynamics of the solvation shell. rsc.org Such simulations would involve placing the [IrBr₆]²⁻ ion in a simulation box with a chosen number of solvent molecules (e.g., water, acetonitrile) and calculating the forces on each atom at every time step using DFT. rsc.org

Key areas that MD simulations could illuminate include:

Solvation Structure: Determining the radial distribution functions for Ir-O or Ir-H distances to characterize the first and second solvation shells.

Water Exchange Dynamics: Investigating the rate and mechanism of solvent molecules exchanging between the coordination shells, which is crucial for understanding reaction dynamics. rsc.org

Vibrational Coherence: Simulating the time-evolution of the system to understand how solvent fluctuations impact the coherent vibrational wavepackets observed in ultrafast spectroscopy experiments. rsc.org

Experimental studies show that the decay of excited states in [IrBr₆]²⁻ is highly dependent on the solvent, with different time constants observed in acetonitrile (B52724) versus water, highlighting the importance of the solvent environment in its photophysics. rsc.org

Prediction of Spectroscopic Features (e.g., Raman Tensor Patterns)

Computational methods are vital for predicting and interpreting the spectroscopic features of [IrBr₆]²⁻. The ion's electronic spectrum is dominated by LMCT transitions, while its vibrational spectrum provides information about its structural integrity and symmetry. aip.orgtestbook.com

DFT calculations are routinely used to compute vibrational frequencies. aip.org The results of these calculations allow for the assignment of experimentally observed peaks in infrared and Raman spectra to specific vibrational modes (e.g., stretching, bending). For [IrBr₆]²⁻, the Jahn-Teller effect in its excited states leads to observable vibrational coherence in specific modes, such as the t₂g scissoring mode. rsc.org

Table 2: Key Spectroscopic Features of [IrBr₆]²⁻ and Computational Relevance

Spectroscopic FeatureDescriptionComputational Role
LMCT Bands Intense electronic transitions involving the transfer of an electron from a bromide ligand orbital to an iridium d-orbital. Two such transitions are predicted from σ-ligand orbitals to the metal's t₂g and e₉ orbitals. testbook.comAb initio (CASSCF, TD-DFT) and DFT methods are used to calculate the energies and intensities of these transitions to aid in spectral assignment.
Vibrational Modes The ion exhibits characteristic vibrational modes consistent with its Oₕ symmetry. A t₂g (scissoring) mode is observed around 104 cm⁻¹. rsc.orgDFT vibrational frequency calculations predict the wavenumbers and Raman/IR intensities of these modes, confirming their assignment. aip.orgaps.org
Jahn-Teller Effect Electronic excitation can lead to a geometric distortion (the Jahn-Teller effect), which is a driving force in the ion's ultrafast dynamics. researchgate.netTheoretical models are used to calculate the potential energy surfaces of excited states and map the coordinates of distortion.

The prediction of Raman spectra can be complex, involving the calculation of the Raman susceptibility, which corresponds to a third-order derivative of the total energy. aps.org Theoretical frameworks based on linear-response theory within DFT allow for the ab initio prediction of Raman spectra, providing a powerful tool for interpreting experimental results. aps.org

Advanced Analytical Methodologies Employed in Sodium Hexabromoiridate Iv Research

High-Resolution Mass Spectrometry (HR-MS) for Intermediate Identification

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for identifying and characterizing reaction intermediates in studies involving Sodium Hexabromoiridate(IV). Techniques such as Electrospray Ionization (ESI) allow for the gentle transfer of ionic species from solution into the gas phase for mass analysis, making it particularly suitable for studying the solution-phase chemistry of complexes like the hexabromoiridate(IV) anion, [IrBr₆]²⁻.

In the context of Sodium Hexabromoiridate(IV) research, HR-MS is pivotal for elucidating reaction mechanisms, such as hydrolysis or ligand exchange pathways. By analyzing the mass-to-charge ratio (m/z) of ions in solution at various reaction times, transient species can be detected and their elemental compositions can be determined with high accuracy. For instance, the stepwise substitution of bromide ligands by water molecules would lead to a series of aquated intermediates, such as [IrBr₅(H₂O)]⁻ and [IrBr₄(H₂O)₂], each with a distinct and precisely measurable m/z value. The high resolving power of HR-MS allows for the differentiation of species with very similar masses, providing unambiguous identification of intermediates that may exist in low concentrations and for short durations.

Table 1: Illustrative HR-MS Data for Potential Intermediates in the Hydrolysis of [IrBr₆]²⁻

Intermediate Species Molecular Formula Charge (z) Theoretical Monoisotopic m/z
Hexabromoiridate(IV) [IrBr₆]²⁻ -2 332.68
Pentabromoaquairidate(IV) [IrBr₅(H₂O)]⁻ -1 592.48
Tetrabromodiaquairidate(IV) [IrBr₄(H₂O)₂] 0 Not directly observed in ESI-MS

Synchrotron-based X-ray Techniques for Detailed Structural Analysis

Synchrotron-based X-ray techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD), offer unparalleled insights into the electronic and geometric structure of Sodium Hexabromoiridate(IV). These methods provide precise information on bond lengths, coordination geometry, and the oxidation state of the iridium center.

X-ray Absorption Near Edge Structure (XANES) spectra can confirm the +4 oxidation state of iridium in the complex. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local coordination environment of the iridium atom, including the number of neighboring atoms and their distances.

While a detailed structural analysis specifically for Sodium Hexabromoiridate(IV) is not widely published, extensive studies have been conducted on the isostructural potassium salt, K₂[IrBr₆], which serves as an excellent analogue. High-resolution synchrotron X-ray diffraction data reveals that K₂[IrBr₆] undergoes temperature-dependent structural phase transitions. At room temperature, it possesses a cubic crystal structure, which distorts to tetragonal and then monoclinic symmetries upon cooling. These structural changes are driven by the tilting and rotation of the [IrBr₆]²⁻ octahedra.

Table 2: Crystallographic Data for K₂[IrBr₆] at Different Temperatures

Temperature (K) Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ir-Br bond length (Å)
270 Cubic Fm-3m 10.31 10.31 10.31 90 ~2.48
140 Tetragonal I4/m 7.25 7.25 10.26 90 Not specified
20 Monoclinic P2₁/n 7.21 7.22 10.23 90.1 Not specified

Data sourced from a study on K₂[IrBr₆].

Ultrafast Kinetic Spectroscopy for Transient Species Detection

Ultrafast kinetic spectroscopy, particularly femtosecond transient absorption spectroscopy, is a powerful technique for observing the dynamics of short-lived electronic excited states and transient chemical species. In the study of Sodium Hexabromoiridate(IV), this methodology can track the evolution of the [IrBr₆]²⁻ anion following photoexcitation.

Upon excitation with a short pulse of light, the [IrBr₆]²⁻ complex can be promoted to various excited states, including ligand-to-metal charge transfer (LMCT) and metal-centered (MC) states. Transient absorption spectroscopy monitors the changes in absorbance of the sample as a function of time after excitation, providing kinetic information on the decay of these excited states and the formation and decay of any transient intermediates.

A comprehensive study on the femtosecond dynamics of [IrBr₆]²⁻ in different solvents revealed a cascade of relaxation processes. Following excitation to a higher LMCT state, the system undergoes rapid internal conversion and vibrational relaxation to populate lower-lying excited states, ultimately reaching the lowest-energy metal-centered excited state before returning to the ground state. The lifetimes of these transient species are highly dependent on the solvent environment.

Table 3: Ultrafast Kinetic Data for [IrBr₆]²⁻ in Acetonitrile (B52724)

Process Time Constant (τ) Description
Internal Conversion 90 fs Population of the second excited LMCT state from the third excited LMCT state.
Vibrational Relaxation ~400 fs Vibrational cooling within the second excited LMCT state.
Internal Conversion 2.8 - 3.0 ps Decay of the second excited LMCT state to the lowest-energy metal-centered (MC) excited state.
Ground State Recovery ~360 ps Decay of the lowest-energy MC excited state back to the electronic ground state.

Data sourced from a study on the femtosecond dynamics of [IrBr₆]²⁻.

Specialized Chromatographic and Electrophoretic Methods for Speciation

Specialized chromatographic and electrophoretic techniques are crucial for the separation and quantification of different iridium species that may coexist in solutions of Sodium Hexabromoiridate(IV). These methods are particularly important for studying the stability of the [IrBr₆]²⁻ complex and for analyzing the products of its reactions, such as hydrolysis or ligand exchange.

Ion-exchange chromatography (IEC) can be used to separate anionic iridium complexes based on their charge. For instance, the parent [IrBr₆]²⁻ anion can be separated from its less-charged hydrolysis products like [IrBr₅(H₂O)]⁻. The separation is achieved by passing the sample through a column containing a stationary phase with fixed positive charges, which retains the more highly charged anions more strongly.

Capillary electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of charged metal complexes. In CE, ions are separated based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique can provide rapid and efficient separation of various iridium(IV) chloro- and aqua-chloro complexes, and by analogy, would be effective for the speciation of bromo- and aqua-bromo iridium(IV) species.

Table 4: Illustrative Elution Order of Iridium(IV) Bromo-Complexes in Anion-Exchange Chromatography

Elution Order Species Rationale for Elution
1 [IrBr₄(H₂O)₂] Neutral species, unretained by the anion-exchange column.
2 [IrBr₅(H₂O)]⁻ Lower negative charge, resulting in weaker retention.
3 [IrBr₆]²⁻ Higher negative charge, leading to stronger retention and later elution.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Nanomaterial Fabrication

Future research into sodium hexabromoiridate(IV) is increasingly focused on developing more efficient, scalable, and controlled synthetic methodologies, moving beyond traditional techniques. hilarispublisher.com The exploration of novel synthetic pathways is crucial for accessing new materials with tailored properties. hilarispublisher.com A significant emerging paradigm is the fabrication of nanomaterials, where the unique properties of iridium complexes can be harnessed at the nanoscale.

Key areas for future investigation include:

Microfluidic Synthesis: The use of microfluidic reactors offers precise control over reaction parameters such as temperature, pressure, and mixing, enabling the production of nanoparticles with uniform size and morphology. mdpi.com This method could be adapted for the continuous synthesis of sodium hexabromoiridate(IV) nanocrystals, overcoming batch-to-batch variability seen in conventional methods. mdpi.com

Microwave-Assisted Synthesis: Compared to conventional heating, microwave-assisted methods can significantly reduce reaction times and, in some cases, improve product yields for iridium complexes. nih.gov Further research could optimize this technique for the rapid and energy-efficient production of sodium hexabromoiridate(IV).

Templated Nanofabrication: Using templates like DNA nanostructures or porous materials allows for the site-specific deposition and growth of inorganic materials. nih.gov Future work could employ these bottom-up fabrication approaches to create ordered arrays of iridium bromide nanoparticles, potentially for applications in catalysis or electronics. researchgate.net

Precursor Chemistry: Developing new iridium precursors can provide access to novel materials. Sodium hexabromoiridate(IV) itself can serve as a versatile precursor for the synthesis of bimetallic chains and other complex coordination compounds. rsc.org

The table below contrasts traditional and emerging synthetic approaches for iridium-based compounds.

Aspect Traditional Synthetic Methods Emerging Synthetic Paradigms
Methodology Bulk solution-phase reactions (e.g., heating, refluxing). quickcompany.inMicrofluidics, microwave-assisted synthesis, templated growth. mdpi.comnih.gov
Control Limited control over particle size and distribution.High precision in controlling size, shape, and morphology. mdpi.com
Efficiency Often longer reaction times and higher energy consumption.Rapid, energy-efficient, and potentially higher yields. nih.gov
Product Primarily bulk crystalline or powdered materials.Nanoparticles, nanowires, ordered arrays, and other nanostructures. nih.govresearchgate.net

Advanced Characterization of Excited States and Photophysical Properties

A deeper understanding of the electronic structure and dynamics of sodium hexabromoiridate(IV) is critical for its application in photophysics and materials science. The strong spin-orbit coupling inherent to heavy elements like iridium gives rise to complex and fascinating photophysical behaviors. researchgate.netaps.org Future research will leverage cutting-edge spectroscopic techniques to unravel these properties.

Promising future research directions include:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and two-dimensional electronic spectroscopy can probe the dynamics of excited states on their natural timescale (femtoseconds to picoseconds). researchgate.net These methods can elucidate the pathways of energy relaxation, intersystem crossing, and charge transfer in the [IrBr₆]²⁻ anion, which are fundamental to its potential use in light-harvesting or photocatalytic systems. researchgate.net

High-Resolution X-ray Spectroscopy: Advanced X-ray absorption spectroscopy (XAS) can provide detailed information about the oxidation state and local coordination environment of the iridium center. aps.org Probing the Ir L-edges can quantify the extent of spin-orbit coupling and its influence on the electronic ground state, validating theoretical models. aps.org

Single-Molecule Spectroscopy: Investigating individual hexabromoiridate(IV) complexes or nanoparticles can reveal heterogeneities that are obscured in bulk measurements. This can provide insights into the influence of local crystal defects or surface states on photophysical properties.

The following table summarizes advanced characterization techniques and their potential insights into iridium(IV) systems.

Technique Information Gained Relevance to Sodium Hexabromoiridate(IV)
Femtosecond Transient AbsorptionReal-time tracking of excited-state populations and decay pathways. researchgate.netElucidating the mechanism of photoinduced processes and energy dissipation.
2D Electronic SpectroscopyMapping couplings and energy transfer between different electronic states. researchgate.netUnderstanding the complex interplay of charge-transfer and d-d excited states.
X-ray Absorption Spectroscopy (XAS)Probing local atomic structure, oxidation state, and spin-orbit coupling effects. aps.orgQuantifying the electronic structure and validating computational models.
Raman and Infrared SpectroscopyCharacterizing vibrational modes of the [IrBr₆]²⁻ octahedron. canterbury.ac.nzInvestigating structural distortions and electron-phonon coupling in the solid state. canterbury.ac.nz

Development of Next-Generation Computational Models for Iridium(IV) Systems

Computational chemistry is an indispensable tool for understanding and predicting the properties of complex materials like sodium hexabromoiridate(IV). rsc.org While Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been valuable, the next generation of computational models aims to provide even greater accuracy and predictive power, especially for systems dominated by strong electronic correlations and spin-orbit coupling. mdpi.comresearchgate.net

Future efforts in this area will likely concentrate on:

Advanced Quantum Chemical Methods: Implementing and applying higher-level computational methods that more accurately treat electron correlation and relativistic effects will be crucial for precisely calculating the electronic spectra and magnetic properties of iridium(IV) complexes.

Machine Learning and AI: Machine learning models can be trained on existing experimental and computational data to rapidly predict the properties of new or hypothetical iridium compounds. acs.org This approach can accelerate the discovery of materials with desired characteristics by screening vast chemical spaces, guiding synthetic efforts toward the most promising candidates. acs.org

Multiscale Modeling: Combining quantum mechanical calculations on the iridium complex with classical models for its environment (e.g., solvent or crystal lattice) will enable a more realistic simulation of its behavior in complex systems, such as during electrodeposition or within a catalytic cycle.

Computational Approach Objective Application to Iridium(IV) Systems
Density Functional Theory (DFT)Calculation of ground-state electronic structure and geometry. mdpi.comPredicting bond lengths, vibrational frequencies, and stability.
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption spectra and excited states. mdpi.comAssigning experimental spectral features and understanding photophysical behavior.
Multireference MethodsAccurate description of systems with strong electron correlation and multiple important electronic configurations.Modeling complex excited states and potential energy surfaces for photochemical reactions.
Machine Learning ModelsHigh-throughput screening and property prediction based on learned data patterns. acs.orgAccelerating the design of new iridium complexes for applications in OLEDs or catalysis. rsc.org

Interdisciplinary Research Integrating Sodium Hexabromoiridate(IV) into Emerging Fields

The unique properties of the hexabromoiridate(IV) anion make it a compelling building block for materials in a variety of emerging technological fields. Future research will increasingly focus on integrating this compound into interdisciplinary applications that bridge chemistry, physics, and materials engineering.

Key emerging areas for integration include:

Molecular Magnetism and Spintronics: The [IrBr₆]²⁻ anion, with its S = 1/2 ground state, can act as a "metalloligand" or a magnetic building block. rsc.org Research into creating bromo-bridged chains containing Ir(IV) and other transition metals has shown the potential for tuning magnetic interactions (ferromagnetic or antiferromagnetic). rsc.org This opens avenues for designing novel molecule-based magnets and materials for spintronic devices.

Advanced Alloy Electrodeposition: Sodium hexabromoiridate(IV) can be used in aqueous electrolytes for the electroplating of high-performance iridium-based alloys, such as Ir-Ni and Ir-Re-Ni. researchgate.net These alloys are of interest for applications requiring high-temperature stability and corrosion resistance, for instance, in aerospace or as protective coatings. researchgate.net

Heterogeneous Catalysis: Iridium complexes are known for their catalytic activity. nih.gov Sodium hexabromoiridate(IV) can serve as a precursor to synthesize well-defined iridium oxide or metallic iridium nanoparticles supported on various substrates. These materials could be explored as robust catalysts for water splitting, hydrogenation reactions, or C-H activation processes. nih.govbohrium.com

Q & A

Basic: What are the standard synthesis protocols for Sodium hexabromoiridate(IV), and how can its purity be verified?

Answer:
Sodium hexabromoiridate(IV) is typically synthesized via co-precipitation or electrodeposition methods. For example, (NBu₄)₂[IrBr₆] can be prepared by reacting IrO₂ with HBr under controlled pH, followed by precipitation with tetrabutylammonium bromide . To ensure purity:

  • Purification: Use recrystallization in ethanol/water mixtures to remove unreacted precursors.
  • Characterization: Employ X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to assess hydration levels .

Basic: Which spectroscopic and crystallographic methods are optimal for characterizing Sodium hexabromoiridate(IV)?

Answer:

  • XRD: Resolves crystal symmetry and unit cell parameters (e.g., monoclinic or orthorhombic systems in Ir-Cu complexes) .
  • XPS: Validates the oxidation state of Ir(IV) via binding energy peaks (~62 eV for Ir 4f₇/₂) .
  • Magnetic Susceptibility: DC measurements identify paramagnetic behavior (S = ½ for isolated Ir(IV)), while AC measurements detect single-ion magnet properties .

Advanced: How can Sodium hexabromoiridate(IV) be utilized in designing electrocatalysts for hydrogen evolution, and what parameters influence catalytic efficiency?

Answer:
Sodium hexabromoiridate(IV) serves as a precursor for Ir-based alloys (e.g., Ir-Ni or Ir-Co) electrodeposited on conductive substrates like copper foam. Key parameters:

  • Electrodeposition Conditions: Optimize pH (8–10), current density (5–20 mA/cm²), and temperature (25–60°C) to control alloy composition and morphology .
  • Performance Metrics: Evaluate catalytic efficiency using Tafel slopes (<120 mV/decade) and overpotential (η) via linear sweep voltammetry in alkaline media .

Advanced: What strategies resolve contradictions in reported magnetic properties of hexabromoiridate(IV) complexes?

Answer:
Contradictions often arise from ligand variations or synthesis conditions. To address:

  • Systematic Synthesis: Vary ligands (e.g., imidazole derivatives) and bridge types (μ-Br vs. μ-Cl) to isolate structural effects .
  • Advanced Magnetometry: Use AC susceptibility to distinguish single-ion relaxation (SIM behavior) from intermolecular interactions. Fit data to the Arrhenius law (τ = τ₀ exp(Δ/kT)) to quantify energy barriers .

Basic: What safety protocols are essential when handling Sodium hexabromoiridate(IV) in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of bromine vapors.
  • Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How do bridging ligands in Ir(IV)-Cu(II) complexes affect magnetic exchange interactions?

Answer:
Bridging ligands mediate exchange coupling between Ir(IV) (S = ½) and Cu(II) (S = ½). For example:

  • μ-Br Bridges: Promote antiferromagnetic coupling (J = −15 cm⁻¹) due to strong superexchange via bromide .
  • Ligand Steric Effects: Bulky ligands (e.g., 1-butylimidazole) reduce intermolecular interactions, favoring ferromagnetic behavior (J = +2.5 cm⁻¹) .

Basic: What are the key considerations in designing reproducible experiments involving Sodium hexabromoiridate(IV)?

Answer:

  • Documentation: Record synthesis parameters (pH, temperature, stoichiometry) in detail .
  • Control Experiments: Include blank trials (e.g., without Ir precursor) to identify contamination sources.
  • Peer Review: Validate protocols through independent replication before publication .

Advanced: What computational models are suitable for predicting the redox behavior of Sodium hexabromoiridate(IV) in aqueous solutions?

Answer:

  • DFT Calculations: Model the [IrBr₆]²⁻ complex to predict reduction potentials (E°). Compare with experimental cyclic voltammetry data (e.g., E° ≈ +0.8 V vs. SHE) .
  • Solvation Effects: Use implicit solvation models (e.g., COSMO) to account for solvent stabilization of redox intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.